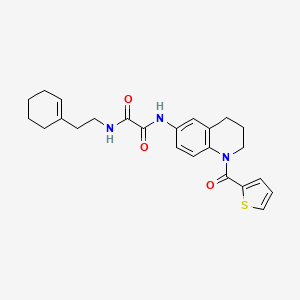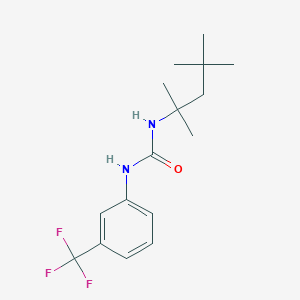
1-(3-(Trifluoromethyl)phenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)phenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, commonly known as TFMPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Metabolism Studies
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent soluble epoxide hydrolase (sEH) inhibitor widely used in research to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration. An in-depth analysis of its metabolism highlights the formation of four primary metabolites through oxidation and amide hydrolysis without significant urea breakdown, providing insights into the safety and effectiveness of TPPU and facilitating its potential clinical development (Wan et al., 2019).
Chemistry of Fluorophosphoranes
The synthesis and properties of heterocyclic fluorophosphoranes, including 1-fluoro-NN′-dimethyl-1,2,4-phosphadiazetidin-3-ones, have been explored through the cleavage of silicon–nitrogen bonds in NN′-dimethyl-NN′-bis(trimethylsilyl)urea with fluorophosphoranes. This research contributes to the field of phosphorus–fluorine chemistry and provides a foundation for developing new compounds with potential applications in various scientific domains (Dunmur & Schmutzler, 1971).
Polyurea Studies
Research on polyurea derived from 2-methylpentane-1,5-diamine and 4,4′-methylenebis(phenyl isocyanate) focuses on the infrared changes observed in hydrogen-bonded ureas. This study aids in understanding the behavior of polyureas and their potential applications in materials science (Coleman et al., 1997).
Anion Receptor Chemistry
The formation of solution-stable complexes with copper(I) by 1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea demonstrates its role as an anion receptor in aprotic media. This research has implications for developing new anion receptors with potential applications in separation sciences and analytical chemistry (Amendola et al., 2006).
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-14(2,3)10-15(4,5)21-13(22)20-12-8-6-7-11(9-12)16(17,18)19/h6-9H,10H2,1-5H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTRVPIHILWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]-3-(2,4,4-trimethylpentan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

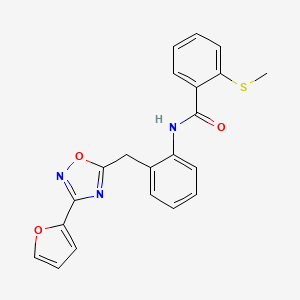
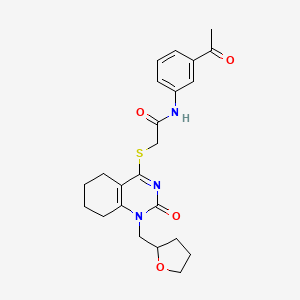
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)
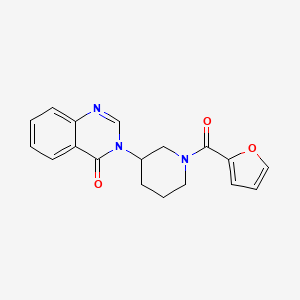

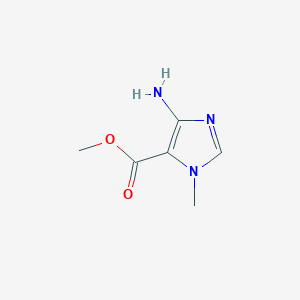

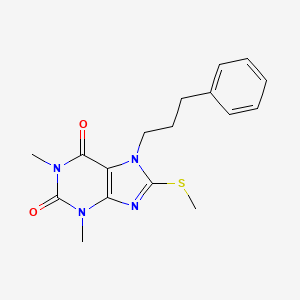
![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2753149.png)
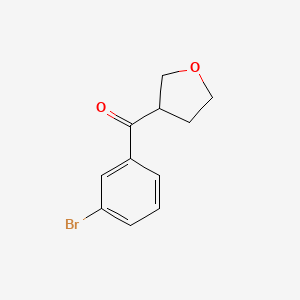
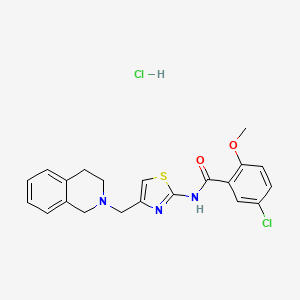
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2753152.png)
